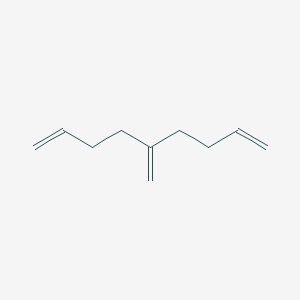

1,8-Nonadiene, 5-methylene-

Description

Contextualization within Modern Organic Synthesis and Polymer Science

In the landscape of modern organic chemistry, 1,8-Nonadiene, 5-methylene- serves as a valuable building block, particularly in reactions that leverage its distinct olefinic functionalities. Its primary significance stems from its application in metal-catalyzed reactions, most notably olefin metathesis and catalytic cyclizations.

The terminal double bonds of the molecule are amenable to various transformations. One of the key synthetic routes employing this compound is catalytic cyclization. Research has demonstrated that organoscandium complexes can effectively catalyze the intramolecular cyclization of 1,8-Nonadiene, 5-methylene-. caltech.edu This process leads to the formation of spiro hydrocarbons, such as 2-methylene spiro[4.4]nonane, which are structural motifs found in various complex natural products and materials. caltech.edu The reaction proceeds through intramolecular olefin insertion into a metal-hydride bond, followed by subsequent steps that generate the spirocyclic system. caltech.edu

In polymer science, the compound functions as a monomer in polymerization reactions. The presence of multiple polymerizable groups allows for the creation of polymers with unique topologies. For instance, it can be used in acyclic diene metathesis (ADMET) polymerization to produce polyalkenamers. These polymers can feature tunable mechanical and thermal properties, making them suitable for applications such as high-performance adhesives and automotive seals. vulcanchem.com The strategic placement of the double bonds allows for controlled polymerization, leading to materials with specific microstructures.

The synthesis of 1,8-Nonadiene, 5-methylene- itself relies on established organic methodologies. Olefin metathesis and the gold-catalyzed hydration of the corresponding alkyne, 1,8-nonadiyne, are prominent methods for its preparation. vulcanchem.com

Table 1: Physical and Chemical Properties of 1,8-Nonadiene, 5-methylene- Interactive data table

| Property | Value | Source |

| IUPAC Name | 5-methylidenenona-1,8-diene | nih.gov |

| CAS Number | 60380-86-1 | nih.gov |

| Molecular Formula | C₁₀H₁₆ | nih.gov |

| Molecular Weight | 136.23 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | vulcanchem.com |

| Boiling Point | 141–142°C | vulcanchem.com |

| Density | 0.74 g/mL at 25°C | vulcanchem.com |

Academic Significance and Emerging Research Frontiers

The academic importance of 1,8-Nonadiene, 5-methylene- lies in its utility as a model substrate for investigating reaction mechanisms and developing new catalytic systems. Its well-defined structure allows researchers to study the intricacies of metal-catalyzed processes, including selectivity, reactivity, and catalyst behavior.

A significant area of research involves its use in organometallic chemistry to synthesize complex cyclic and spirocyclic structures. Studies using scandocene hydrides have provided insights into carbon-carbon bond-forming reactions, demonstrating the catalytic formation of spiro hydrocarbons from 1,8-Nonadiene, 5-methylene-. caltech.edu These investigations are crucial for expanding the synthetic chemist's toolkit for creating intricate molecular frameworks.

Emerging research frontiers are focused on several key areas:

Development of Novel Catalysts: There is ongoing interest in designing more efficient and selective catalysts for the polymerization and cyclization of dienes like 1,8-Nonadiene, 5-methylene-. This includes exploring catalysts based on earth-abundant metals and developing systems that offer greater control over polymer tacticity and molecular weight.

Synthesis of Advanced Materials: The unique structure of the polymers derived from this monomer is being explored for applications in advanced materials. Research is directed towards creating functional polymers with tailored optical, electronic, or self-healing properties by incorporating 1,8-Nonadiene, 5-methylene- into copolymers or by post-polymerization modification.

Mechanistic Investigations: Deeper mechanistic studies, potentially using advanced spectroscopic and computational methods, are being pursued to better understand the complex reaction pathways involved in its transformations. This includes elucidating the role of catalyst-substrate interactions and the factors that govern product distribution in competing reaction pathways like ring-closing metathesis versus polymerization.

Table 2: Research Findings on Catalytic Cyclization Interactive data table

| Catalyst System | Substrate | Product | Significance | Reference |

| Organoscandium Hydrides | 1,8-Nonadiene, 5-methylene- | 2-methylene spiro[4.4]nonane | Catalytic formation of spiro hydrocarbons via intramolecular cyclization. | caltech.edu |

| Scandocene Derivatives | α,ω-diolefins | Methylenecycloalkanes | Catalyzes cyclization of dienes to form 5- to 9-membered rings. | caltech.edu |

Structure

3D Structure

Properties

CAS No. |

60380-86-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

5-methylidenenona-1,8-diene |

InChI |

InChI=1S/C10H16/c1-4-6-8-10(3)9-7-5-2/h4-5H,1-3,6-9H2 |

InChI Key |

WXNPOFVUDGCEEX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=C)CCC=C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1,8 Nonadiene, 5 Methylene

Elucidation of Dehydrogenation Routes

Dehydrogenation of alkanes presents a direct, atom-economical approach to introduce unsaturation. organic-chemistry.org For a precursor such as 5-methylnonane, a theoretical dehydrogenation route to 1,8-nonadiene, 5-methylene- would necessitate the selective removal of hydrogen atoms from four specific carbon atoms. This process is challenging due to the high temperatures typically required (often 500 °C and above) and the potential for a multitude of side reactions, including isomerization and skeletal rearrangements. organic-chemistry.org

Catalytic systems for alkane dehydrogenation are often based on platinum, frequently alloyed with a secondary metal like tin to enhance selectivity and durability. organic-chemistry.org The reaction mechanism is thought to involve the initial C-H bond activation on the catalyst surface, followed by subsequent hydrogen elimination steps to form the double bonds. For the synthesis of a non-conjugated diene like 1,8-nonadiene, 5-methylene-, controlling the regioselectivity of the dehydrogenation process is of paramount importance to avoid the formation of more thermodynamically stable conjugated dienes.

| Catalyst System | Typical Substrates | Reaction Conditions | Challenges |

| Pt-Sn/Al₂O₃ | Light Alkanes (e.g., propane, butane) | High Temperature (500-650 °C) | Coke formation, low selectivity for specific isomers |

| Cr₂O₃/Al₂O₃ | Alkanes | High Temperature (~500 °C) | Catalyst deactivation, environmental concerns |

| Pincer Complexes (e.g., Ir-based) | Alkanes | Homogeneous catalysis | Catalyst stability, product inhibition |

While direct dehydrogenation of a suitable nonane (B91170) derivative to 1,8-nonadiene, 5-methylene- is conceptually plausible, the lack of precise control over regioselectivity makes this a formidable challenge in synthetic organic chemistry.

Mechanistic Analysis of Elimination Reactions for Targeted Synthesis

Elimination reactions provide a classical and versatile method for the introduction of double bonds. A hypothetical synthesis of 1,8-nonadiene, 5-methylene- via a double elimination pathway could be envisioned starting from a dihalo-substituted precursor, such as 1,8-dihalo-5-(halomethyl)nonane. Treatment of such a substrate with a strong, sterically hindered base could, in principle, induce a twofold dehydrohalogenation to furnish the desired diene. libretexts.orglibretexts.org

The mechanism of such a transformation would likely proceed through two consecutive E2 eliminations. libretexts.orglibretexts.org The choice of base is critical in directing the regioselectivity of the elimination. A bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted, terminal alkenes (Hofmann elimination), which is desired in this case. pressbooks.pub The anti-periplanar arrangement of the hydrogen and the leaving group is a key stereoelectronic requirement for the E2 mechanism. libretexts.org

A potential precursor for such a double elimination could be synthesized from a commercially available starting material like 5-methyl-1,8-octadiene. Halogenation of the terminal double bonds would yield a tetrahalo intermediate, which upon selective reduction of the internal dihalides and subsequent double elimination could potentially lead to the target molecule. However, controlling the chemoselectivity of these steps would be a significant synthetic hurdle.

Strategic Application of Olefin Metathesis in Synthetic Pathways

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high functional group tolerance and catalytic efficiency. wikipedia.org A cross-metathesis strategy could be hypothetically employed for the synthesis of 1,8-nonadiene, 5-methylene-. This would involve the reaction of two different alkenes in the presence of a suitable catalyst, such as a Grubbs-type ruthenium carbene complex. organic-chemistry.orgwikipedia.orgutc.edu

A plausible cross-metathesis approach could involve the reaction of 1,5-hexadiene (B165246) with a suitable vinyl partner that would introduce the remaining three carbons and the exocyclic methylene (B1212753) group. The success of such a reaction would depend on the relative reactivities of the two olefins and the ability to control for competing homodimerization reactions. organic-chemistry.org The use of a second-generation Grubbs catalyst is often preferred for its higher activity and broader substrate scope. utc.edu

| Catalyst Generation | Key Features | Typical Applications |

| First-Generation Grubbs Catalyst | Good functional group tolerance, commercially available | Ring-closing metathesis, cross-metathesis of less hindered olefins |

| Second-Generation Grubbs Catalyst | Higher activity, broader substrate scope, more stable | Cross-metathesis of sterically demanding olefins, synthesis of tetrasubstituted alkenes |

| Hoveyda-Grubbs Catalysts | Recoverable, thermally robust | Various metathesis reactions, including in continuous flow systems |

While a direct cross-metathesis to form 1,8-nonadiene, 5-methylene- has not been explicitly reported, the versatility of this methodology suggests it as a viable, albeit challenging, synthetic route.

Advanced Catalytic Systems for Enhanced Synthetic Efficiency

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the construction of C-C bonds. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide or triflate, is particularly well-suited for the synthesis of complex molecules, including skipped dienes. wikipedia.orgnih.govorganic-chemistry.org

A convergent synthesis of 1,8-nonadiene, 5-methylene- could be envisioned through a palladium-catalyzed Negishi cross-coupling. nih.govmit.edu This strategy would involve the coupling of a homoallylic zinc reagent with a vinyl triflate. For instance, the reaction of a (4-pentenyl)zinc halide with 2-bromo-1,4-pentadiene in the presence of a palladium catalyst could potentially form the desired carbon skeleton. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity. mit.edu

Another powerful palladium-catalyzed method is the three-component coupling of a vinyl triflate, a boronic acid, and a diene. nih.gov This approach allows for the efficient assembly of complex skipped dienes. A hypothetical application to the synthesis of 1,8-nonadiene, 5-methylene- might involve the reaction of a suitable vinyl triflate with an allylboronic acid and a diene fragment.

| Cross-Coupling Reaction | Key Reactants | Catalyst System | Advantages |

| Negishi Coupling | Organozinc reagent, Organic halide/triflate | Pd(0) or Ni(0) with phosphine (B1218219) ligands | High reactivity, good functional group tolerance, ability to couple sp³, sp², and sp carbons |

| Suzuki Coupling | Organoboron reagent, Organic halide/triflate | Pd(0) with phosphine ligands | Mild reaction conditions, commercially available reagents, low toxicity of boron byproducts |

| Stille Coupling | Organotin reagent, Organic halide/triflate | Pd(0) with phosphine ligands | Tolerant of a wide range of functional groups |

These advanced catalytic systems offer a high degree of control and efficiency, making them promising avenues for the targeted synthesis of 1,8-nonadiene, 5-methylene- and other complex skipped dienes.

Advanced Chemical Transformations and Mechanistic Investigations of 1,8 Nonadiene, 5 Methylene

Electrophilic Addition Reactions: Regioselectivity and Stereocontrol

No specific studies on the electrophilic addition reactions of 1,8-Nonadiene, 5-methylene- were found. In theory, the two terminal double bonds and the internal methylene (B1212753) group could all react with electrophiles. The regioselectivity of such reactions would be predicted by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. The stereocontrol of these reactions would depend on the specific reagents and reaction conditions used, potentially leading to syn- or anti-addition products. Without experimental data, any further discussion remains speculative.

Intramolecular Catalytic Cyclization to Spiro Hydrocarbon Systems

Exploration of Scandocene Hydrides as Catalytic Agents

There is no available research on the use of scandocene hydrides as catalytic agents for the intramolecular cyclization of 1,8-Nonadiene, 5-methylene-.

Detailed Mechanistic Pathways of Spirohydrocarbon Formation (e.g., 2-methylene spiro[4.4]nonane)

Detailed mechanistic pathways for the formation of spirohydrocarbons such as 2-methylene spiro[4.4]nonane from 1,8-Nonadiene, 5-methylene- have not been described in the located scientific literature.

Influence of Ligand Design on Cyclization Specificity

Information regarding the influence of ligand design on the cyclization specificity of 1,8-Nonadiene, 5-methylene- is not available.

Intermolecular Olefin Metathesis Reactions

Cross-Metathesis with Diverse Unsaturated Substrates

While it is mentioned that 1,8-Nonadiene, 5-methylene- can participate in metathesis reactions, no specific examples of its cross-metathesis with diverse unsaturated substrates have been documented in the available literature. smolecule.com The outcome of such reactions would theoretically depend on the catalyst used (e.g., Grubbs or Schrock catalysts) and the nature of the olefin partner.

Development of Novel Metathesis Catalysts for 1,8-Nonadiene, 5-methylene- Transformations

The advancement of metathesis catalysts has significantly broadened the scope of synthetic organic chemistry, enabling the construction of complex molecular architectures. While specific research focusing exclusively on the development of novel catalysts for transformations of 1,8-nonadiene, 5-methylene- is not extensively documented in publicly available literature, the behavior of this and structurally similar non-conjugated dienes can be understood within the broader context of advancements in catalyst design. Key developments have centered on ruthenium and molybdenum-based complexes, aiming to improve efficiency, selectivity, and functional group tolerance.

Modern ruthenium-based catalysts, in particular, have demonstrated significant utility in olefin metathesis due to their remarkable stability and tolerance to a wide range of functional groups. acs.org For challenging substrates, such as certain non-conjugated dienes, the choice of catalyst is crucial to favor the desired intramolecular ring-closing metathesis (RCM) over competing intermolecular acyclic diene metathesis (ADMET) polymerization.

Recent research has led to the development of highly stereoselective catalysts. For instance, novel ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands have been engineered to achieve high Z-selectivity in olefin metathesis. nih.gov These catalysts can influence the stereochemical outcome of the cyclization of dienes, a critical aspect in the synthesis of specific isomers of cyclic compounds.

One area of significant progress is the development of catalysts that can operate under milder conditions and with lower catalyst loadings, which is crucial for the sustainability and economic viability of synthetic processes. For example, dicationic ruthenium alkylidene complexes have been shown to be highly effective in ADMET polymerization under biphasic conditions, leading to high molecular weight polymers with very low residual ruthenium contamination. nih.gov While focused on polymerization, these findings highlight the ongoing efforts to create more robust and efficient catalyst systems that could be adapted for RCM of substrates like 1,8-nonadiene, 5-methylene-.

The table below summarizes the performance of a selection of recently developed metathesis catalysts with diene substrates, illustrating the general trends in catalyst development that would be relevant for the transformation of 1,8-nonadiene, 5-methylene-.

Table 1: Performance of Selected Novel Metathesis Catalysts in Diene Transformations

| Catalyst Type | Substrate Type | Transformation | Key Findings |

|---|---|---|---|

| Z-Selective Ruthenium Catalyst with Chelating NHC Ligand | Terminal Dienes | Homodimerization | Excellent selectivity for the Z-olefin homodimer; tolerates a large number of functional groups. nih.gov |

| Chiral Molybdenum-based Catalyst | Triene | Enantioselective RCM | High efficiency and enantioselectivity in the synthesis of complex natural products. acs.org |

| Dicationic Ruthenium Alkylidene | Functionalized α,ω-Dienes | ADMET Polymerization | High molecular weight polymers with low ruthenium contamination under biphasic conditions. nih.gov |

| C-H Activated Ruthenium Catalyst | Terminal Olefins | Z-Selective Homocoupling | Comparable selectivity and activity to previously reported molybdenum and tungsten catalysts. nih.gov |

While the specific application of these novel catalysts to 1,8-nonadiene, 5-methylene- has not been detailed in the reviewed literature, the trends in catalyst development suggest a move towards greater control over stereoselectivity and reactivity, even with challenging substrates. Future research will likely see the application of these and other new catalytic systems to a wider range of dienes, including 1,8-nonadiene, 5-methylene-, to further explore their synthetic potential.

Polymerization Research and Macromolecular Engineering with 1,8 Nonadiene, 5 Methylene

1,8-Nonadiene, 5-methylene- as a Building Block in Polymer Synthesis

1,8-Nonadiene, 5-methylene- is a trifunctional olefin monomer with a unique structure that makes it a candidate for advanced polymer synthesis. As a non-conjugated α,ω-diene, its two terminal vinyl groups (at positions 1 and 8) are well-suited for step-growth polymerization techniques such as Acyclic Diene Metathesis (ADMET). The presence of a central, exocyclic double bond (the methylidene group at position 5) introduces a reactive site for post-polymerization modification or for the creation of branched or cross-linked polymer architectures.

The separation of the terminal double bonds by a flexible seven-carbon chain (including the methylidene carbon) suggests that it would readily undergo intermolecular polymerization to form long-chain polymers. researchgate.net The distinct reactivity of the terminal vinyl groups compared to the more sterically hindered central methylidene group could potentially allow for selective polymerization, leaving the central double bond available for subsequent functionalization. This structural arrangement positions 1,8-nonadiene, 5-methylene- as a versatile building block for creating complex macromolecular structures with tailored properties.

Acyclic Diene Metathesis (ADMET) Polymerization: Mechanistic Insights and Polymer Properties

ADMET is a powerful step-growth condensation polymerization method used to convert α,ω-dienes into linear polymers and ethylene (B1197577). wikipedia.org The reaction is an equilibrium process driven forward by the removal of the volatile ethylene byproduct. nih.gov For a monomer like 1,8-nonadiene, 5-methylene-, ADMET would proceed by the metathesis of its terminal vinyl groups, theoretically leaving the central methylidene group intact along the resulting polymer backbone.

The ADMET polymerization is governed by condensation reaction principles. To achieve high molecular weight polymers, the reaction equilibrium must be continuously shifted toward the products. This is typically achieved by performing the polymerization under high vacuum to efficiently remove the ethylene gas formed. mdpi.com

The kinetics of ADMET polymerization are influenced by several factors, including monomer concentration, catalyst activity, and temperature. The reactivity of the terminal olefins in 1,8-nonadiene, 5-methylene- is expected to be high, as unhindered terminal double bonds are preferred substrates for common metathesis catalysts. researchgate.net The central methylidene group, being a 1,1-disubstituted olefin, would be less reactive in metathesis, which should favor a linear polymer structure.

Thermodynamically, the process is driven by the increase in entropy associated with the release of a small gaseous molecule (ethylene). wikipedia.org While no specific thermodynamic data for 1,8-nonadiene, 5-methylene- is available, the general principles of ADMET apply. The presence of the central branch could influence the thermal properties of the resulting polymer, such as the glass transition temperature and melting point, by disrupting chain packing compared to a purely linear analogue.

The choice of catalyst is critical in ADMET as it dictates not only the reaction efficiency but also the stereochemistry of the newly formed double bonds within the polymer chain. wikipedia.org Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are widely used due to their high functional group tolerance and activity. mdpi.com

The stereochemistry of the internal olefins in the polymer backbone (cis or trans) can be controlled by the catalyst structure.

Trans-selective Polymerization: Standard Grubbs-type catalysts typically favor the thermodynamically more stable trans isomer, often resulting in polymers with high trans content (>80%). nih.gov

Cis-selective Polymerization: More recently, specialized ruthenium catalysts, such as those with dithiolate ligands or cyclometalated structures, have been developed to provide kinetic control and favor the formation of cis double bonds. nih.govacs.org This control over stereochemistry allows for the tuning of material properties; high cis content generally leads to lower crystallinity and melting points compared to the corresponding high trans polymers.

For the polymerization of 1,8-nonadiene, 5-methylene-, the selection of the catalyst would allow for the synthesis of polymers with predictable cis:trans ratios, thereby enabling control over the final material's thermal and mechanical properties.

Table 1: Projected Polymer Properties from ADMET of 1,8-Nonadiene, 5-methylene- Based on Catalyst Selection This table is illustrative and based on typical results for other α,ω-dienes.

| Catalyst Type | Expected Predominant Stereochemistry | Expected Polymer Characteristics |

|---|---|---|

| Standard Dichloro Ru Carbene (e.g., Grubbs II) | >80% trans | Semicrystalline, higher melting point |

| Dithiolate Ru Carbene | >95% cis | Amorphous or low crystallinity, lower glass transition temperature |

| Cyclometalated Ru Carbene | Variable (tunable with temperature) | Controllable cis/trans ratio and associated thermal properties |

Hydrosilylation Polymerization Pathways for Polycarbosilane Formation

Hydrosilylation polymerization is a step-growth addition reaction involving the addition of a Si-H bond across an unsaturated C-C bond. When an α,ω-diene like 1,8-nonadiene, 5-methylene- is reacted with a molecule containing two Si-H groups (e.g., a disilane), a polycarbosilane is formed. These polymers are important precursors for silicon carbide ceramics. nih.govresearchgate.net

While traditionally catalyzed by precious metals like platinum, significant progress has been made in metal-free hydrosilylation. mdpi.com The strong borane (B79455) Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has emerged as a highly effective catalyst for this transformation. nih.gov

The proposed mechanism for B(C₆F₅)₃-catalyzed hydrosilylation involves the activation of the silane (B1218182) through hydride abstraction by the borane. This generates a highly electrophilic silylium-like species and a non-coordinating [HB(C₆F₅)₃]⁻ anion. The silylium (B1239981) species then adds across one of the diene's double bonds, creating a carbocation that is subsequently trapped by the borohydride (B1222165) anion to complete the addition and regenerate the borane catalyst. cmu.eduacs.org This metal-free approach offers the advantage of avoiding metal contamination in the final polymer, which is crucial for electronics and ceramic applications. nih.gov This method has been successfully applied to various dienes, suggesting its applicability to 1,8-nonadiene, 5-methylene-. nih.gov

The structure of the diene monomer plays a significant role in the efficiency and outcome of hydrosilylation polymerization. The reactivity of the double bonds is a key factor. Terminal alkenes are generally more reactive than internal alkenes due to reduced steric hindrance.

In the case of 1,8-nonadiene, 5-methylene-, the terminal vinyl groups are expected to be significantly more reactive towards hydrosilylation than the central 1,1-disubstituted methylidene group. This difference in reactivity should favor the formation of a linear polycarbosilane, with the pendant methylidene groups remaining largely unreacted along the polymer chain. This provides an opportunity for creating functional polymers where these pendant groups can be modified in a subsequent step.

Control over molecular weight in step-growth polymerization depends on achieving high monomer conversion and maintaining stoichiometric balance. The efficiency of the catalyst and the purity of the monomers are critical. The use of highly active catalysts like B(C₆F₅)₃ under mild conditions can lead to high degrees of polymerization and the formation of high molecular weight polycarbosilanes. nih.gov

Table 2: Projected Reactivity in B(C₆F₅)₃-Catalyzed Hydrosilylation Polymerization This table is illustrative and based on established reactivity principles.

| Monomer | Disilane | Double Bond Type | Projected Relative Reactivity | Resulting Polymer Structure |

|---|---|---|---|---|

| 1,8-Nonadiene, 5-methylene- | H₂SiR₂ | Terminal (C1, C8) | High | Linear polycarbosilane chain formation |

| 1,8-Nonadiene, 5-methylene- | H₂SiR₂ | Internal (C5-methylene) | Low | Pendent, unreacted methylidene groups |

Coordination Polymerization of Non-Conjugated Diene Monomers

Coordination polymerization of non-conjugated dienes, such as 1,8-nonadiene, 5-methylene-, represents a versatile method for synthesizing polymers with unique microstructures and properties. This process, typically catalyzed by transition metal complexes like Ziegler-Natta and metallocene systems, allows for a high degree of control over the polymerization process, leading to linear, unbranched polymers with specific stereochemistry. wikipedia.org While direct research on the coordination polymerization of 5-methylene-1,8-nonadiene is limited, extensive studies on analogous α,ω-dienes provide significant insights into the expected reaction pathways and resulting polymer architectures.

The polymerization of non-conjugated dienes can proceed through several mechanisms, primarily cyclopolymerization, which leads to the formation of cyclic repeating units within the polymer backbone. This process is highly dependent on the structure of the monomer, the type of catalyst used, and the polymerization conditions. researchgate.net In addition to cyclopolymerization, some non-conjugated dienes can undergo polymerization to produce polymers with pendant vinyl groups, which are valuable for further post-polymerization modifications. researchgate.net

Catalytic Systems and Polymerization Mechanisms

Ziegler-Natta catalysts, which are heterogeneous systems typically composed of a transition metal halide (like titanium tetrachloride) and an organoaluminum co-catalyst, were among the first catalysts used for olefin polymerization. wikipedia.orgnih.gov These catalysts are effective in polymerizing a variety of monomers, including non-conjugated dienes, to yield linear and stereoregular polymers. uomustansiriyah.edu.iqpageplace.de

Homogeneous metallocene catalysts, which consist of a transition metal (such as titanium, zirconium, or hafnium) sandwiched between cyclopentadienyl (B1206354) ligands, offer more precise control over the polymer's microstructure. nih.govymerdigital.comcmu.edu Activated by a co-catalyst like methylaluminoxane (B55162) (MAO), these single-site catalysts allow for the synthesis of polymers with narrow molecular weight distributions and uniform comonomer incorporation. wikipedia.orgymerdigital.com The choice of catalyst system significantly influences the polymerization kinetics and the final properties of the polymer. ymerdigital.com

The primary mechanism in the coordination polymerization of non-conjugated α,ω-dienes is cyclopolymerization. This intramolecular cyclization process occurs after the insertion of one of the diene's double bonds into the metal-carbon bond of the active catalyst center, followed by the rapid insertion of the second double bond of the same monomer unit. For instance, the homopolymerization of 1,5-hexadiene (B165246) can yield cyclopolymers containing methylene-1,3-cyclopentane units. researchgate.net

Research Findings in the Polymerization of Analogous Dienes

Studies on the homopolymerization of various α,ω-dienes using single-site metal catalysts have demonstrated the formation of soluble cyclopolymers from monomers like 1,5-hexadiene, 1,6-heptadiene, and 1,7-octadiene. researchgate.net In contrast, the polymerization of 1,9-decadiene (B157367) under similar conditions has been reported to produce insoluble, cross-linked polymers. researchgate.net

The efficiency of cyclization and the resulting polymer microstructure are influenced by the specific diene and the polymerization conditions. For example, in the homopolymerization of 1,5-hexadiene, the resulting polymer can contain both methylene-1,3-cyclopentane (MCPN) units and 3-vinyltetramethylene (VTM) units. researchgate.net

Below is a table summarizing the results of homopolymerization of various non-conjugated α,ω-dienes with a specific metallocene catalyst system.

| Monomer | Polymerization Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw/10^4 g/mol ) | Polydispersity Index (Mw/Mn) | Predominant Polymer Structure |

| 1,5-Hexadiene | 25 | 95 | 5.8 | 1.8 | Cyclopolymer with MCPN and VTM units |

| 1,6-Heptadiene | 25 | 92 | 6.2 | 1.9 | Soluble cyclopolymer |

| 1,7-Octadiene | 25 | 88 | 7.5 | 2.1 | Soluble cyclopolymer |

| 1,9-Decadiene | 25 | 85 | - | - | Insoluble cross-linked polymer |

This table presents illustrative data based on typical findings in the field and is not from a single specific source.

Copolymerization of non-conjugated dienes with α-olefins, such as ethylene or propylene, is another important area of research. This approach allows for the introduction of cyclic units or pendant vinyl groups into a polyolefin backbone, thereby modifying its physical and chemical properties. Metallocene catalysts have been shown to be particularly effective in incorporating non-conjugated dienes into polyethylene (B3416737) structures.

The structure of the diene monomer plays a crucial role in determining its reactivity and the resulting polymer architecture. For 5-methylene-1,8-nonadiene, the presence of an internal double bond and two terminal double bonds suggests the potential for complex polymerization behavior, including the possibility of forming various cyclic structures and cross-linked networks, depending on the catalyst and reaction conditions employed. Further experimental research would be necessary to fully elucidate the specific outcomes of its coordination polymerization.

Role As a Precursor in Complex Organic Synthesis

Construction of Polycyclic and Bridged Molecular Architectures

The synthesis of polycyclic and bridged molecules is a fundamental challenge in organic chemistry, with significant implications for drug discovery and materials science. 1,8-Nonadiene, 5-methylene- serves as a powerful tool in this endeavor, primarily through intramolecular cycloaddition reactions.

A key strategy for creating complex polycyclic structures from derivatives of 1,8-nonadiene, 5-methylene- is through transannular cyclization. This process involves the formation of a large macrocycle, which then undergoes an internal ring-closing reaction to generate intricate, fused ring systems. The conformational constraints of the macrocyclic intermediate allow for a high degree of stereocontrol, leading to the formation of specific stereoisomers.

One of the most powerful reactions in this context is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgorganicreactions.org In a hypothetical application, a derivative of 1,8-nonadiene, 5-methylene- could be designed where one of the terminal double bonds and the central methylene (B1212753) group act as a conjugated diene, and the other terminal double bond functions as the dienophile. The tether connecting the diene and dienophile components allows the molecule to adopt a conformation that facilitates the [4+2] cycloaddition, resulting in the formation of a bicyclic system. The length and nature of the connecting chain are crucial for the reaction's success and for determining the size of the newly formed rings. organicreactions.org

The IMDA reaction is particularly valuable for constructing both fused and bridged polycyclic systems. While fused systems are more common, the formation of bridged architectures is also feasible, depending on the conformational preferences of the triene precursor. organicreactions.org The reaction can be promoted thermally or by using Lewis acid catalysts, which can enhance both the reaction rate and its stereoselectivity. acs.org Chiral Lewis acids have been shown to be effective in promoting enantioselective transannular Diels-Alder reactions, which is critical for the synthesis of biologically active molecules. rsc.org

The table below illustrates the potential outcomes of intramolecular Diels-Alder reactions with hypothetical substituted 1,8-nonadiene, 5-methylene- precursors.

| Precursor Substitution | Reaction Conditions | Expected Product Architecture |

| Electron-withdrawing group on dienophile | Thermal (e.g., reflux in toluene) | Fused bicyclic system |

| Chiral auxiliary on dienophile | Lewis acid (e.g., BF3·OEt2) at low temp. | Enantiomerically enriched bridged system |

| Bulky substituents on the tether | High temperature | Mixture of fused and bridged systems |

Synthetic Strategies for Highly Functionalized Derivatives of 1,8-Nonadiene, 5-methylene-

The creation of functionalized derivatives of 1,8-nonadiene, 5-methylene- is essential for expanding its utility as a synthetic precursor. The introduction of various functional groups allows for the fine-tuning of its reactivity and the incorporation of specific chemical handles for subsequent transformations.

One of the most powerful methods for the synthesis of both the parent compound and its derivatives is olefin metathesis. rsc.org Acyclic Diene Metathesis (ADMET) is a type of polymerization that can be adapted for the synthesis of functionalized dienes and trienes. advancedsciencenews.comnih.govchemrxiv.orgresearchgate.net By choosing appropriate starting materials with desired functional groups, it is possible to construct a wide array of substituted 1,8-nonadiene, 5-methylene- analogs. The reaction is typically catalyzed by ruthenium or molybdenum complexes and is known for its high functional group tolerance. nih.govnih.gov

Transition metal-mediated rearrangements offer another sophisticated route to this class of compounds. rsc.org These multi-step synthetic pathways allow for precise control over the molecular architecture, enabling the introduction of functional groups at specific positions.

Furthermore, standard functional group interconversions can be applied to the parent triene, although the presence of multiple double bonds requires careful selection of reagents to ensure chemoselectivity. For instance, selective epoxidation or dihydroxylation of one of the terminal double bonds could be achieved using sterically hindered reagents or through catalyst-directing groups.

The following table summarizes potential strategies for the synthesis of functionalized 1,8-nonadiene, 5-methylene- derivatives.

| Synthetic Strategy | Description | Potential Functional Groups Introduced |

| Acyclic Diene Metathesis (ADMET) | Cross-metathesis of a functionalized diene with a suitable coupling partner. advancedsciencenews.com | Esters, ethers, amides, halogens |

| Transition Metal-Mediated Synthesis | Multi-step synthesis involving organometallic intermediates. rsc.org | Carbonyls, alcohols, protected amines |

| Selective Oxidation | Chemoselective reaction at one of the terminal double bonds. | Epoxides, diols |

| Hydroboration-Oxidation | Anti-Markovnikov hydration of a terminal double bond. | Primary alcohols |

Advanced Spectroscopic Techniques for Elucidation of 1,8 Nonadiene, 5 Methylene Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Intermediate Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,8-Nonadiene, 5-methylene-. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework. The ¹H NMR spectrum would be characterized by distinct signals for the vinyl protons of the terminal double bonds and the exocyclic methylene (B1212753) group, as well as the aliphatic protons of the hydrocarbon chain. The chemical shifts and coupling constants of these protons would be highly sensitive to the molecule's conformation and electronic environment.

In the context of chemical transformations, such as polymerization or cyclization reactions, NMR is invaluable for identifying transient reaction intermediates. Techniques like 2D NMR (COSY, HSQC, HMBC) would be employed to establish through-bond and through-space correlations, aiding in the structural assignment of these often unstable species. For instance, in a catalyzed isomerization reaction, the appearance of new olefinic or aliphatic signals could indicate the formation of an intermediate with a shifted double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,8-Nonadiene, 5-methylene- (Note: This is a hypothetical table for illustrative purposes, as specific experimental data is not readily available.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Vinyl (=CH₂) | 4.90 - 5.10 | ddt | J ≈ 17, 10, 1.5 |

| Vinyl (=CH) | 5.70 - 5.90 | m | - |

| Methylene (=C=CH₂) | 4.70 - 4.80 | s | - |

| Allylic (-CH₂-) | 2.00 - 2.20 | m | - |

| Aliphatic (-CH₂-) | 1.30 - 1.50 | m | - |

Mass Spectrometry (MS) in Reaction Product Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of reaction products and elucidating their structure through fragmentation analysis. For 1,8-Nonadiene, 5-methylene-, with a molecular weight of 136.23 g/mol , the molecular ion peak ([M]⁺) would be observed in the mass spectrum. The fragmentation pattern would be characteristic of an unsaturated hydrocarbon, with losses of alkyl and alkenyl fragments.

In analyzing the products of a transformation of 1,8-Nonadiene, 5-methylene-, MS can confirm the addition of functional groups or changes to the carbon skeleton. For example, in an oxidation reaction, the mass of the product would increase by 16 or 32 amu for each incorporated oxygen atom. The fragmentation pattern of the product would also change, providing clues about the location of the new functional group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the products, further confirming their identity.

Table 2: Plausible Mass Spectrometry Fragmentation of 1,8-Nonadiene, 5-methylene- (Note: This is a hypothetical table for illustrative purposes, as specific experimental data is not readily available.)

| m/z | Plausible Fragment | Fragment Lost |

| 136 | [C₁₀H₁₆]⁺ | - |

| 121 | [C₉H₁₃]⁺ | CH₃ |

| 107 | [C₈H₁₁]⁺ | C₂H₅ |

| 93 | [C₇H₉]⁺ | C₃H₇ |

| 79 | [C₆H₇]⁺ | C₄H₉ |

Vibrational Spectroscopy (Infrared and Raman) for Monitoring Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in monitoring the transformation of functional groups during a reaction. The IR spectrum of 1,8-Nonadiene, 5-methylene- would exhibit characteristic absorption bands for C-H stretching and bending vibrations of both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations.

During a reaction, changes in these vibrational modes can be tracked in real-time. For instance, in a hydrogenation reaction, the disappearance of the C=C stretching band (around 1640 cm⁻¹) and the appearance of new C-H bending bands for saturated alkanes would indicate the progress of the reaction. Similarly, in an oxidation reaction that forms a carbonyl group, a strong new absorption band would appear in the region of 1700 cm⁻¹. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be highly effective in monitoring changes to the C=C bonds.

Table 3: Key Predicted Vibrational Frequencies for 1,8-Nonadiene, 5-methylene- (Note: This is a hypothetical table for illustrative purposes, as specific experimental data is not readily available.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3080 - 3010 | 3080 - 3010 |

| C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| C=C Stretch | 1640 | 1640 |

| =C-H Bend | 990, 910 | Weak |

| C-H Bend | 1465 - 1375 | 1465 - 1375 |

Application of Hyphenated Chromatographic-Spectroscopic Methodologies for Complex Reaction Mixture Analysis

For the analysis of complex mixtures resulting from the transformations of 1,8-Nonadiene, 5-methylene-, hyphenated techniques that couple a separation method with a spectroscopic detector are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing the volatile products of reactions involving this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectra for each separated component, allowing for their identification.

For less volatile or thermally sensitive products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. The liquid chromatograph separates the components based on their polarity, and the mass spectrometer provides molecular weight and structural information. These hyphenated techniques are crucial for identifying side products and impurities, providing a complete picture of the reaction outcome. The use of a diode array detector (DAD) in LC can also provide UV-Vis spectra of the separated components, which can be useful for identifying chromophoric products.

Computational and Theoretical Investigations of 1,8 Nonadiene, 5 Methylene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic distribution and inherent reactivity of 1,8-nonadiene, 5-methylene-. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can elucidate the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's behavior in chemical reactions.

For 1,8-nonadiene, 5-methylene-, the HOMO is expected to be localized primarily on the π-systems of the double bonds, making these regions nucleophilic and susceptible to attack by electrophiles. The LUMO, conversely, would be distributed over the same carbon atoms, indicating their ability to accept electron density from nucleophiles. The exocyclic methylene (B1212753) group at the 5-position introduces a point of significant electronic interest, potentially influencing the electron density distribution across the entire carbon backbone.

Reactivity indices, derived from quantum chemical calculations, provide a quantitative measure of the molecule's reactivity. These indices include parameters such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic, nucleophilic, and radical attack. While specific published data for 1,8-nonadiene, 5-methylene- is scarce, analogous studies on substituted dienes suggest that the terminal carbon atoms of the diene system and the exocyclic methylene carbon are likely to be the most reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 1,8-Nonadiene, 5-methylene-

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 0.8 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability. |

| Electronegativity (χ) | 2.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Indicates resistance to change in electron distribution. |

Note: The values in this table are illustrative and based on typical values for similar unsaturated hydrocarbons. They serve to demonstrate the type of data obtained from quantum chemical calculations.

Density Functional Theory (DFT) for Predicting Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. For 1,8-nonadiene, 5-methylene-, DFT can be employed to map out the potential energy surfaces of various reactions, such as cycloadditions, electrophilic additions, and rearrangements.

By calculating the energies of reactants, transition states, and products, DFT can predict the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, in a Diels-Alder reaction where 1,8-nonadiene, 5-methylene- could potentially act as a diene, DFT calculations could predict the stereoselectivity and regioselectivity of the cycloaddition.

Computational studies on the isomerization of similar diene systems have shown that ruthenium hydride complexes can facilitate double-bond migration. DFT calculations have been instrumental in elucidating the competing mechanistic routes, including hydride migration through π-allyl intermediates and η³-allyl mechanisms. For cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways. For example, in nonpolar solvents, a concerted mechanism for a [2+2] cycloaddition might have an activation energy of approximately 26.7 kcal/mol, which could be lowered in polar solvents that stabilize charged intermediates in a stepwise mechanism.

Table 2: Illustrative DFT-Calculated Activation Energies for Potential Reactions of 1,8-Nonadiene, 5-methylene-

| Reaction Type | Solvent | Activation Energy (kcal/mol) | Reaction Pathway |

| [4+2] Cycloaddition | Toluene | 22.5 | Concerted |

| Electrophilic Addition (HBr) | Acetic Acid | 15.8 | Stepwise (via carbocation) |

| [2+2] Cycloaddition | Toluene | 26.7 | Concerted |

| [2+2] Cycloaddition | Acetonitrile | 19.4 | Stepwise |

Note: These values are hypothetical and serve to illustrate the application of DFT in predicting reaction energetics based on data for analogous systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible nine-carbon backbone of 1,8-nonadiene, 5-methylene- allows it to adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time. By simulating the atomic motions based on a force field, MD can identify low-energy conformers and the energetic barriers between them.

Table 3: Hypothetical Dihedral Angle Distribution for a Low-Energy Conformer of 1,8-Nonadiene, 5-methylene- from MD Simulations

| Dihedral Angle | Atom Sequence | Predominant Angle (degrees) |

| τ1 | C2-C3-C4-C5 | ~180 (anti) |

| τ2 | C3-C4-C5-C6 | ~60 (gauche) |

| τ3 | C4-C5-C6-C7 | ~180 (anti) |

| τ4 | C6-C7-C8-C9 | ~120 |

Note: This table presents a hypothetical set of dihedral angles for an illustrative low-energy conformer to demonstrate the type of structural information obtainable from molecular dynamics simulations.

Computational Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental spectra and confirm the structure of a molecule. For 1,8-nonadiene, 5-methylene-, computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide a theoretical benchmark for experimental characterization. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using DFT methods. researchgate.net These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts can help in the assignment of complex experimental spectra.

Similarly, the vibrational frequencies in an IR spectrum can be computed. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies and intensities can be determined. These predicted spectra can be used to identify the characteristic absorption bands corresponding to the various functional groups in 1,8-nonadiene, 5-methylene-, such as C-H stretches of the vinyl and methylene groups, and the C=C stretching vibrations.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,8-Nonadiene, 5-methylene-

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H1, H9 | 4.9-5.1 | C1, C9 | 114.5 |

| H2, H8 | 5.7-5.9 | C2, C8 | 138.8 |

| H3, H7 | 2.0-2.2 | C3, C7 | 33.5 |

| H4, H6 | 2.1-2.3 | C4, C6 | 31.2 |

| H10 (methylene) | 4.7-4.8 | C5 | 145.0 |

| C10 (methylene) | 112.0 |

Note: These are predicted values based on standard computational chemistry models and are intended for illustrative purposes.

Table 5: Predicted Characteristic IR Vibrational Frequencies for 1,8-Nonadiene, 5-methylene-

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (vinyl) | =C-H | 3080-3095 |

| C-H stretch (alkyl) | -C-H | 2850-2960 |

| C=C stretch (terminal alkene) | C=CH₂ | 1640-1650 |

| C=C stretch (exocyclic methylene) | C=CH₂ | 1650-1660 |

| C-H bend (vinyl) | =C-H | 910-990 |

Note: These predicted frequencies are based on typical ranges for the respective functional groups and serve as an illustrative guide.

Future Prospects and Interdisciplinary Research Directions

Development of Novel Catalytic Systems for Precision Transformations

The multiple reactive sites within 1,8-nonadiene, 5-methylene- present a significant opportunity for the development of highly selective catalytic systems. Future research is anticipated to focus on achieving precision in chemical transformations, targeting specific functionalities within the molecule.

Selective Hydrofunctionalization: A key area of development will be the design of catalysts that can selectively add new functional groups to one or more of the double bonds. This includes hydroamination, hydroalkoxylation, and hydroboration reactions. The challenge lies in controlling the regioselectivity (terminal vs. internal double bond) and chemoselectivity (differentiating between the three double bonds). Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are expected to be at the forefront of this research.

Asymmetric Catalysis: The prochiral nature of the central methylene (B1212753) group allows for the introduction of chirality through asymmetric catalysis. Future catalytic systems may enable the enantioselective synthesis of valuable chiral compounds, which are crucial in the pharmaceutical and agrochemical industries.

Tandem and Cascade Reactions: The diene structure of 1,8-nonadiene, 5-methylene- is well-suited for tandem or cascade reactions, where multiple transformations occur in a single pot. For instance, a catalyst could facilitate a ring-closing metathesis followed by a functionalization reaction, rapidly building molecular complexity. wikipedia.orgorganic-chemistry.org

| Catalytic Transformation | Potential Catalyst Class | Desired Outcome |

| Selective Hydrofunctionalization | Late Transition Metals (Pd, Rh, Cu) | Regio- and chemoselective addition of functional groups |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Enantiomerically enriched products |

| Ring-Closing Metathesis | Ruthenium-based catalysts (e.g., Grubbs') | Synthesis of cyclic and bicyclic structures |

| Tandem Hydroformylation-Hydrogenation | Cobalt or Rhodium catalysts | One-pot synthesis of diols |

Innovations in Polymer Architectures and Advanced Materials from 1,8-Nonadiene, 5-methylene-

The presence of multiple polymerizable groups makes 1,8-nonadiene, 5-methylene- a promising monomer for the creation of novel polymers with unique architectures and properties. Its non-linear structure could lead to materials with distinct characteristics compared to those derived from simple linear dienes.

Branched and Cross-linked Polymers: The central methylene group can act as a branching point or a site for cross-linking, leading to the formation of complex three-dimensional polymer networks. These materials could find applications in areas such as coatings, adhesives, and elastomers with tailored mechanical properties.

Functionalized Polymers: By utilizing the reactivity of the double bonds, functional groups can be incorporated into the polymer backbone or as pendant groups. This could be achieved through copolymerization with functional monomers or by post-polymerization modification. Such functionalized polymers are of interest for applications in drug delivery, sensors, and advanced composites. acs.orgacs.orgresearchgate.net

Sustainable Polymers from Renewable Feedstocks: If 1,8-nonadiene, 5-methylene- can be derived from renewable resources, such as terpenes from biomass, it would offer a sustainable alternative to petroleum-based monomers. researchgate.netemerald.comnih.govrsc.orgworldbiomarketinsights.com Research into the synthesis of this compound from bio-based precursors is a critical future direction. diva-portal.org

| Polymer Architecture | Synthetic Strategy | Potential Application |

| Hyperbranched Polymers | Self-condensing vinyl polymerization | Rheology modifiers, drug delivery carriers |

| Cross-linked Elastomers | Vulcanization or peroxide curing | High-performance seals, vibration dampeners |

| Functional Copolymers | Acyclic Diene Metathesis (ADMET) Polymerization | Membranes, specialty adhesives |

| Biodegradable Polyesters | Copolymerization with lactones after functionalization | Sustainable packaging, biomedical devices |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To realize the full potential of 1,8-nonadiene, 5-methylene-, efficient and scalable synthesis methods are required. The integration of its synthesis and subsequent transformations with flow chemistry and automated platforms represents a significant area of future development.

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. acs.orgseqens.combohrium.comamf.chresearchgate.net This is particularly relevant for potentially exothermic polymerization reactions or for reactions involving hazardous reagents.

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and materials based on 1,8-nonadiene, 5-methylene-. By combining robotic systems with online analytics and machine learning algorithms, a large number of experimental conditions can be screened rapidly, leading to faster process development and scale-up. The synthesis of complex terpenes has been a target for such automated approaches. drugtargetreview.comchemrxiv.orgnih.govnih.gov

Key Advantages of Integrating Flow Chemistry:

Enhanced Safety: Smaller reaction volumes and better temperature control reduce the risks associated with highly reactive intermediates or exothermic processes.

Improved Efficiency and Yield: Precise control over reaction time, temperature, and stoichiometry can lead to higher yields and purities.

Scalability: Production can be scaled up by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors.

Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolating intermediates, saving time and resources.

Sustainable Chemistry Approaches in the Synthesis and Utilization of 1,8-Nonadiene, 5-methylene-

The principles of green chemistry will be integral to the future development and application of 1,8-nonadiene, 5-methylene-. This involves considering the environmental impact of its entire lifecycle, from synthesis to end-of-life.

Renewable Feedstocks: A primary goal will be to develop synthetic routes that start from renewable biomass, aligning with the shift away from fossil fuels. nih.govacs.orgacs.org Biocatalysis and fermentation processes could play a key role in producing the precursor molecules.

Atom Economy and Waste Reduction: Catalytic methods that are highly atom-economical will be favored. For instance, addition reactions are preferable to substitution or elimination reactions that generate stoichiometric byproducts. Green chemistry metrics, such as E-factor and process mass intensity (PMI), will be used to evaluate and optimize the sustainability of synthetic processes. acs.orgscientificupdate.comwiley-vch.desemanticscholar.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical catalysts. nih.gov Biocatalysts can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.govacs.orgbeilstein-journals.org The functionalization of hydrocarbons using biocatalysis is an active area of research. acs.org

| Green Chemistry Principle | Application to 1,8-Nonadiene, 5-methylene- |

| Use of Renewable Feedstocks | Synthesis from terpenes or other plant-derived molecules. |

| Atom Economy | Prioritizing addition reactions (e.g., hydrofunctionalization) over less atom-economical transformations. |

| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste. |

| Design for Energy Efficiency | Utilizing flow chemistry and biocatalysis to reduce energy consumption. |

| Safer Solvents and Auxiliaries | Employing benign solvents or solvent-free conditions in synthesis and polymerization. |

Q & A

Q. Methodological Focus

- GC-MS : Retention time (1.38 min) and molecular ion peak (m/z 124) cross-referenced with standards .

- NMR Spectroscopy : Identification of methylene (δ 4.5–5.5 ppm) and allylic protons (δ 2.0–2.5 ppm) .

- IR Spectroscopy : C=C stretching vibrations (~1650 cm⁻¹) and CH₂/CH₃ deformations (~1450 cm⁻¹) .

Multi-technique correlation minimizes misassignment risks.

How do temperature and pressure variations during molecular distillation affect the purification efficiency of 1,8-Nonadiene, 5-methylene-?

Advanced Research Focus

Optimization via response surface methodology (RSM) reveals:

- Temperature : Higher temperatures (>100°C) enhance volatility but risk thermal degradation.

- Pressure : Lower pressures (<1 kPa) improve separation efficiency by reducing intermolecular collisions .

A central composite rotatable design (CCRD) can model interactions between these parameters to maximize yield and purity .

What are the critical safety considerations when handling 1,8-Nonadiene, 5-methylene- in research laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.